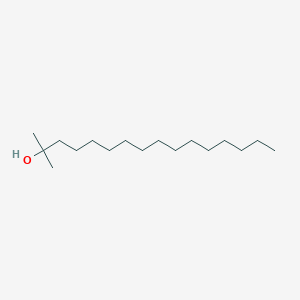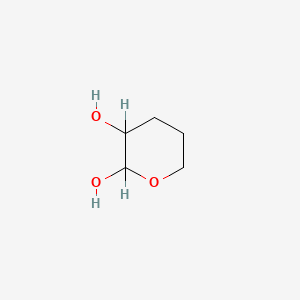
2-Methylhexadecan-2-OL
Vue d'ensemble
Description
2-Methylhexadecan-2-OL is an organic compound with the molecular formula C17H36O. It is a colorless liquid with a characteristic aroma. This compound belongs to the class of alcohols, specifically a secondary alcohol, due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylhexadecan-2-OL can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a suitable carbonyl compound. For instance, the reaction of 2-methylhexadecanal with methylmagnesium bromide in an anhydrous ether solvent can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-methylhexadecanal. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions to reduce the aldehyde group to an alcohol group.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylhexadecan-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylhexadecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-methylhexadecane using strong reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 2-Methylhexadecanoic acid
Reduction: 2-Methylhexadecane
Substitution: 2-Methylhexadecyl chloride
Applications De Recherche Scientifique
2-Methylhexadecan-2-OL has diverse applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug formulation and delivery systems.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer industries
Mécanisme D'action
The mechanism of action of 2-Methylhexadecan-2-OL involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can affect the structure and function of proteins, enzymes, and cell membranes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
2-Methylhexan-2-OL: A shorter-chain analog with similar chemical properties but different physical properties due to the shorter carbon chain.
2-Methyl-2-hexanol: Another similar compound with a shorter carbon chain and similar reactivity.
1-Hexadecanol: A primary alcohol with a similar carbon chain length but different reactivity due to the primary alcohol group .
Uniqueness: 2-Methylhexadecan-2-OL is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds results in higher hydrophobicity and different solubility characteristics, making it suitable for specific industrial and research applications.
Propriétés
IUPAC Name |
2-methylhexadecan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h18H,4-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNARYAUSQQNJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596717 | |
| Record name | 2-Methylhexadecan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87383-23-1 | |
| Record name | 2-Methylhexadecan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-[(4-methylphenyl)methyl]prop-2-en-1-amine](/img/structure/B3057978.png)
